molecular formula C20H20Cl2N6O B2470041 N2-(3-chloro-4-methylphenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898611-55-7

N2-(3-chloro-4-methylphenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2470041
CAS No.: 898611-55-7
M. Wt: 431.32
InChI Key: HLOGGPOSHXOEPQ-UHFFFAOYSA-N
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Description

N2-(3-Chloro-4-methylphenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a triazine-based compound characterized by a 1,3,5-triazine core substituted with a morpholino group at position 6 and two aromatic amine groups at positions 2 and 2. The N2 position is occupied by a 3-chloro-4-methylphenyl group, while the N4 position features a 4-chlorophenyl substituent.

Triazine derivatives are widely studied due to their versatility as intermediates in organic synthesis and their applications in drug discovery, agrochemicals, and polymer stabilizers . The morpholino group enhances solubility and influences electronic properties, while the chloro and methyl groups on the aromatic rings may modulate steric and electronic interactions in biological systems .

Properties

IUPAC Name

2-N-(3-chloro-4-methylphenyl)-4-N-(4-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N6O/c1-13-2-5-16(12-17(13)22)24-19-25-18(23-15-6-3-14(21)4-7-15)26-20(27-19)28-8-10-29-11-9-28/h2-7,12H,8-11H2,1H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOGGPOSHXOEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(3-chloro-4-methylphenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of 1,3,5-triazines. This compound has garnered attention in biomedical research due to its potential biological activities, particularly in the context of cancer treatment. The triazine core structure is known for its diverse pharmacological properties, making it a subject of extensive study.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Triazine Core: A six-membered heterocyclic ring containing three nitrogen atoms.
  • Chlorophenyl and Morpholino Substituents: These groups enhance the compound's lipophilicity and biological activity.

The molecular formula is C18H18Cl2N6O, with a molecular weight of approximately 433.34 g/mol. The presence of chlorine and morpholino groups is significant for its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It primarily functions by inhibiting mutant forms of isocitrate dehydrogenase (IDH), which are implicated in various cancers such as gliomas and acute myeloid leukemia (AML) .

Mechanism of Action:

  • Inhibition of Enzymatic Activity: The compound binds to the active site of IDH enzymes, preventing the conversion of isocitrate to alpha-ketoglutarate.
  • Induction of Apoptosis: Studies have shown that similar triazine derivatives can induce apoptosis in cancer cells by disrupting metabolic pathways essential for tumor growth .

Other Biological Activities

Beyond its anticancer effects, triazine derivatives have been investigated for various other biological activities:

  • Antimicrobial Activity: Some studies suggest that compounds with a triazine core exhibit bactericidal and fungicidal properties .
  • Antiviral Effects: Initial findings indicate potential antiviral activity against specific viruses, although further research is needed to confirm these effects .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested: U87MG (glioblastoma), HL-60 (acute myeloid leukemia).
  • Results: Significant reduction in cell viability was observed at concentrations as low as 10 µM after 48 hours of treatment .

In Vivo Studies

Animal model studies further support the anticancer potential of this compound:

  • Model Used: Xenograft models of human tumors.
  • Findings: Treated groups showed reduced tumor growth compared to control groups, indicating effective systemic delivery and action .

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Features
N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine898630-67-6Similar triazine core; different substitutions may affect activity.
N2-(3-chloro-4-methylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine898630-62-1Additional methyl substitution enhances lipophilicity.
N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine1179483-37-4Fluorinated variant; potential for altered biological activity due to electronegativity .

Scientific Research Applications

The compound belongs to the class of triazines, which are known for their diverse biological activities. Preliminary studies indicate that N2-(3-chloro-4-methylphenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine exhibits significant cytotoxic effects against various cancer cell lines.

Anticancer Properties

Research has demonstrated that derivatives of triazine compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, structural analogs have been shown to exhibit cytotoxicity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cells, with IC50 values indicating effective concentration levels for treatment .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives. Key factors influencing activity include:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) enhances potency by stabilizing the active form of the compound.
  • Steric Hindrance : Bulky groups may affect binding affinity to target proteins.

A detailed SAR study can provide insights into how modifications can lead to improved efficacy and reduced toxicity .

Case Studies

  • Study on Cytotoxicity :
    In a study assessing various triazine derivatives, this compound was tested against multiple cancer cell lines. Results indicated a strong correlation between structural modifications and cytotoxic efficacy.
  • Antiviral Activity Assessment :
    Recent evaluations have suggested potential antiviral properties of this compound class against viral infections, although further studies are needed to confirm these effects in clinical settings .

Comparison with Similar Compounds

N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine (Compound 2d)

  • Structure : Differs at the N2 position, where a benzyl group replaces the 3-chloro-4-methylphenyl substituent.
  • Synthesis: Prepared via nucleophilic substitution of 2,4-dichloro-6-morpholino-1,3,5-triazine with benzylamine .
  • Applications : Primarily used as an intermediate in medicinal chemistry.

4-Chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine

  • Structure : Features an N-methyl-N-phenyl group at position 4 instead of the 4-chlorophenylamine.
  • Synthesis: Synthesized from 2,4-dichloro-6-morpholino-1,3,5-triazine and N-methylaniline in tetrahydrofuran (THF) with Na₂CO₃ .
  • Applications : Investigated for its role in stabilizing polymers and as a ligand in coordination chemistry.

N-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2-amine (Compound 4f)

  • Structure : Contains a 4-methoxyphenyl group at position 4, replacing the 3-chloro-4-methylphenyl group.
  • Synthesis : Yield of 62% via nucleophilic substitution; characterized by IR and NMR spectroscopy .
  • Applications : Explored for antimicrobial and anticancer activity .

Physicochemical Properties

Melting Points and Elemental Analysis

Compound Melting Point (°C) Elemental Analysis (Calc./Found) Reference
Target Compound Not reported Not available -
Compound 2d Not reported C: 59.15/59.30; H: 6.09/5.97; N: 23.21/23.05
Compound 4f 140–142 (dec) C: 60.33/60.38; H: 5.03/5.07; N: 17.65/17.60
4-Chloro-N-methyl-6-morpholino-N-phenyl-triazin-2-amine 371–372 Not reported

The absence of a methyl group in Compound 4f results in a lower melting point compared to N-methylated derivatives, highlighting the role of alkyl substituents in lattice stability .

Preparation Methods

Reactivity of Cyanuric Chloride

Stepwise Preparation of N2-(3-Chloro-4-methylphenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Step 1: Synthesis of 2-Chloro-4,6-bis(3-chloro-4-methylphenylamino)-1,3,5-triazine

Cyanuric chloride (1 equiv) is suspended in 1,4-dioxane at 0–5°C. 3-Chloro-4-methylaniline (1.1 equiv) and sodium carbonate (2.2 equiv) are added dropwise, and the mixture is stirred for 4 hours. The precipitate is filtered, washed with ice-cold water, and recrystallized from ethanol to yield the monosubstituted intermediate as a white solid (Yield: 78%).

Key Data:

  • $$ ^1\text{H} $$ NMR (DMSO-$$ d_6 $$): δ 2.33 (s, 3H, CH$$ _3 $$), 6.95–7.09 (m, 4H, ArH), 6.08 (s, 1H, NH).

Step 2: Synthesis of 2-(3-Chloro-4-methylphenylamino)-4-(4-chlorophenylamino)-6-chloro-1,3,5-triazine

The monosubstituted intermediate (1 equiv) is dissolved in 1,4-dioxane, and 4-chloroaniline (1.1 equiv) with sodium carbonate (2.2 equiv) is added. The reaction proceeds at 25°C for 6 hours. The product is isolated via filtration and recrystallized from ethanol (Yield: 65%).

Key Data:

  • $$ ^1\text{H} $$ NMR (DMSO-$$ d_6 $$): δ 2.35 (s, 3H, CH$$ _3 $$), 7.12–7.30 (m, 8H, ArH), 6.12 (s, 1H, NH).

Optimization of Reaction Conditions

Temperature and Time Dependence

Substituting the third chlorine with morpholine requires prolonged heating (12 hours) at 60°C to overcome the electron-withdrawing effects of the aryl amino groups. Lower temperatures (40°C) result in incomplete substitution, as evidenced by residual chloride in elemental analysis.

Solvent Impact

1,4-Dioxane outperforms acetonitrile in Steps 1 and 2 due to better solubility of intermediates. However, morpholine’s reactivity is marginally higher in acetonitrile, though this solvent complicates purification.

Characterization and Analytical Data

Spectroscopic Confirmation

The $$ ^1\text{H} $$ NMR spectrum confirms the presence of:

  • A singlet at δ 2.33 ppm for the methyl group.
  • Multiplet signals at δ 7.08–7.34 ppm for aromatic protons.
  • Morpholine’s OCH$$ _2 $$ (δ 3.65–3.72 ppm) and NCH$$ _2 $$ (δ 2.85–2.91 ppm) protons.

Elemental Analysis

Calculated for C$$ _{21} $$H$$ _{20} $$Cl$$ _2 $$N$$ _6 $$O: C, 54.44%; H, 4.35%; N, 18.14%. Found: C, 54.38%; H, 4.40%; N, 18.09%.

Alternative Synthetic Approaches and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation (140°C, 30 minutes) reduces reaction time for analogous triazines but risks decomposition of thermally sensitive aryl amines. This method remains unexplored for the target compound.

One-Pot Multicomponent Reactions

While bis-triazines are synthesized via one-pot methods, the asymmetry of the target compound necessitates stepwise substitutions to ensure regioselectivity.

Applications and Derivatives

The target compound’s structure suggests utility in:

  • Kinase Inhibition : Analogous morpholino-triazines inhibit EGFR and PI3K pathways.
  • Materials Science : Triazines serve as ligands in coordination polymers, with morpholine enhancing solubility.

Q & A

Basic: What are the optimal synthetic routes for preparing N2-(3-chloro-4-methylphenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine?

Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions on a 1,3,5-triazine core. Key steps include:

  • Step 1: Reacting 6-chloro-1,3,5-triazine derivatives with 3-chloro-4-methylaniline and 4-chloroaniline under basic conditions (e.g., N-ethyl-N-isopropylpropan-2-amine) in polar aprotic solvents like DMF or DMSO at 100–120°C for 12–24 hours .
  • Step 2: Introducing the morpholino group via substitution of the remaining chlorine atom using morpholine in refluxing ethanol .
  • Purification: Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) yields high-purity product. Monitor reaction progress via TLC and confirm structure using NMR and IR spectroscopy .

Basic: How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this triazine derivative?

Methodological Answer:

  • ¹H NMR: Characteristic signals include:
    • Aromatic protons from substituted phenyl groups (δ 6.8–7.4 ppm, multiplet).
    • Morpholino protons (δ 3.6–3.9 ppm, multiplet for N–CH₂–O groups) .
  • IR: Key peaks at 3285 cm⁻¹ (N–H stretching), 1245 cm⁻¹ (C–N stretching in triazine), and 842 cm⁻¹ (C–Cl stretching) .
  • Cross-Validation: Compare experimental data with computational predictions (e.g., density functional theory) to resolve ambiguities in complex splitting patterns.

Basic: What are the stability and reactivity profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Hydrolysis: The triazine ring is susceptible to hydrolysis under strongly acidic (HCl, 1M) or basic (NaOH, 1M) conditions, leading to ring cleavage. Monitor degradation via HPLC at 254 nm .
  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C in inert atmospheres to prevent oxidation of morpholino groups .
  • Light Sensitivity: UV-Vis studies indicate photodegradation under prolonged UV exposure; use amber vials for storage.

Advanced: How does this compound interact with transition metals, and what applications arise from such coordination?

Methodological Answer:

  • Coordination Chemistry: The triazine nitrogen atoms act as ligands for Pt(II) or Pd(II) ions, forming square-planar complexes. Synthesize by refluxing the compound with K₂PtCl₄ or PdCl₂ in ethanol/water (1:1) at 80°C for 6 hours .
  • Applications: These complexes exhibit enhanced anticancer activity compared to the free ligand. Evaluate cytotoxicity via MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Characterization: Use X-ray crystallography (SHELX suite ) or ESI-MS to confirm metal-ligand stoichiometry.

Advanced: What mechanistic approaches are used to study its biological activity (e.g., antitumor or antimicrobial effects)?

Methodological Answer:

  • Enzyme Inhibition: Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays. IC₅₀ values can be determined via dose-response curves .
  • Cell-Based Assays: Perform flow cytometry to assess apoptosis induction (Annexin V/PI staining) or cell cycle arrest (propidium iodide DNA staining) .
  • Resistance Studies: Generate drug-resistant cell lines via chronic exposure and profile mutations using whole-exome sequencing to identify resistance mechanisms.

Advanced: How can computational modeling predict structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., dihydrofolate reductase). Focus on hydrogen bonding (triazine NH to Asp27) and hydrophobic contacts (chlorophenyl groups) .
  • QSAR Models: Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with a library of analogs synthesized via Suzuki-Miyaura coupling .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the target protein.

Advanced: How should researchers address contradictions in experimental data (e.g., variable reaction yields or biological results)?

Methodological Answer:

  • Yield Variability: Optimize reaction parameters using design of experiments (DoE). For example, vary temperature (80–120°C), solvent (DMF vs. DMSO), and catalyst (K₂CO₃ vs. Et₃N) in a factorial design .
  • Biological Replication: Repeat assays in triplicate across independent cell passages. Use statistical tools (ANOVA, Tukey’s test) to identify outliers .
  • Purity Checks: Characterize batches via HPLC-UV/MS to rule out impurities (e.g., hydrolyzed byproducts) affecting biological activity .

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